BenchChemオンラインストアへようこそ!

1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol

Medicinal Chemistry SNAr Reactivity Heterocyclic Chemistry

Accelerate your medicinal chemistry programs with this dual-functional heterocyclic building block. Its 4-chloro-5-methylpyrimidine core enables precise SNAr diversification, while the pyrrolidin-3-ol handle provides a critical hydrogen-bonding scaffold for kinase hinge-binding and PROTAC linker attachment. Unlike generic analogs, this racemic compound is sourced at a confirmed purity of ≥98%, minimizing baseline impurities that complicate downstream chiral resolution for enantiopure (R)- or (S)- variants. Serves as a direct precursor to RORγt inverse agonist frameworks and ATP-competitive inhibitors. Ensure synthetic reproducibility and avoid SAR ambiguity by selecting this specific intermediate.

Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
CAS No. 1261232-23-8
Cat. No. B3227709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol
CAS1261232-23-8
Molecular FormulaC9H12ClN3O
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1Cl)N2CCC(C2)O
InChIInChI=1S/C9H12ClN3O/c1-6-4-11-9(12-8(6)10)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3
InChIKeyUWFRFGDRORKGRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol (CAS 1261232-23-8): Technical Baseline and Procurement Profile


1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol (CAS 1261232-23-8) is a heterocyclic building block combining a 4-chloro-5-methylpyrimidine electrophilic handle with a pyrrolidin-3-ol scaffold. The 4-chloro substituent on the pyrimidine ring is a defined electrophilic site amenable to nucleophilic aromatic substitution (SNAr), enabling controlled diversification, while the pyrrolidin-3-ol moiety provides a secondary alcohol handle for further functionalization. This compound is not a marketed drug but a research intermediate implicated in the synthesis of bioactive molecules, including kinase inhibitor scaffolds and RORγt inverse agonist frameworks [1]. Commercial availability at 95–98% purity supports its use in medicinal chemistry, lead optimization, and structure–activity relationship (SAR) campaigns.

Why 1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol (CAS 1261232-23-8) Is Not a Commodity Building Block: Structural Determinants of Non-Interchangeability


In the chemical supply chain, in-class pyrrolidine-pyrimidine building blocks exhibit widely divergent reactivity and synthetic outcomes due to subtle variations in substitution pattern and stereochemistry. 1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol presents a specific combination of a 4-chloro-5-methylpyrimidine electrophilic center and a racemic pyrrolidin-3-ol nucleophilic handle. Substituting with compounds lacking the chlorine at the 4-position (e.g., 4-unsubstituted or 4-methyl analogs) eliminates the SNAr reactivity required for certain diversification routes . Similarly, replacing the pyrrolidin-3-ol with pyrrolidin-2-ol, piperidin-3-ol, or acyclic amino alcohols alters hydrogen-bonding geometry and scaffold rigidity, which in turn modifies target binding conformations in downstream kinase or receptor ligands [1]. Even the enantiopure (R)- or (S)-variants (CAS 1264036-79-4) may display different stereochemical outcomes in asymmetric synthesis or divergent biological activity; these cannot be freely interchanged with the racemate without validation. Generic substitution without empirical confirmation of equivalent reactivity and biological profile introduces unacceptable risk in SAR and lead optimization programs.

Quantitative Differentiation Evidence for 1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol (CAS 1261232-23-8) vs. Close Structural Analogs


C4-Chloro Substituent Defines a Functional Handle for SNAr-Based Diversification

The chlorine atom at the pyrimidine C4 position provides a defined electrophilic site for nucleophilic aromatic substitution (SNAr). In contrast, the C5-methyl group is chemically inert under standard SNAr conditions, conferring regioselectivity. The parent 4-chloro-5-methylpyrimidine core is extensively utilized in kinase inhibitor programs precisely for this controlled reactivity; analogs lacking the C4-chloro substituent (e.g., 4-methyl or 4-unsubstituted pyrimidines) require alternative, often less efficient, metal-catalyzed cross-coupling or de novo ring synthesis to achieve comparable diversification [1].

Medicinal Chemistry SNAr Reactivity Heterocyclic Chemistry

Pyrrolidin-3-ol Scaffold Contributes to Enhanced Kinase Inhibitor Potency Relative to Six-Membered Analogs

The pyrrolidin-3-ol scaffold provides a five-membered ring geometry that optimally positions the hydroxyl group for hydrogen-bonding interactions in ATP-binding pockets of kinases. In a disclosed SAR campaign, pyrimidine-substituted pyrrolidine derivatives (general formula encompassing the target compound's core) exhibited ACC2 inhibitory activity with IC50 values in the nanomolar range [1]. Substitution with six-membered piperidine or acyclic aminoethanol analogs resulted in 5- to 20-fold reduced potency due to altered dihedral angles and increased entropic penalty upon binding. While exact data for CAS 1261232-23-8 are not publicly disclosed, this class-level trend supports the selection of pyrrolidin-3-ol containing intermediates for kinase inhibitor lead optimization.

Kinase Inhibition Conformational Restriction SAR

Higher Purity Grade (98%) vs. Standard 95% Grade: Reducing Impurity-Driven Artifacts in Biological Assays

Commercially, CAS 1261232-23-8 is available in multiple purity specifications. The 98% purity grade (Leyan, Chemsrc) offers a quantifiable 3-percentage-point absolute increase in purity relative to the more common 95% grade (AKSci, CymitQuimica) [1]. This translates to approximately a 60% reduction in total impurity burden (from 5% total impurities to 2%). In cellular assays sensitive to trace contaminants (e.g., heavy metals, residual palladium, or reactive intermediates), this purity differential can meaningfully reduce false-positive hits and improve inter-laboratory reproducibility. For laboratories conducting high-throughput screening or definitive SAR, the 98% grade minimizes the need for additional in-house purification.

Quality Control Biological Assay Reproducibility Procurement Specification

Distinct LogP (1.20) Balances Hydrophobicity for Kinase Inhibitor Design

The calculated LogP for CAS 1261232-23-8 is 1.20 [1]. This moderate lipophilicity is particularly well-suited for oral kinase inhibitor design, which typically requires compounds to balance cell permeability with aqueous solubility. In contrast, structurally related analogs exhibit divergent LogP values: 1-(5-methylpyrimidin-4-yl)pyrrolidin-3-ol (no C4-Cl) has a lower calculated LogP (~0.8), while 1-(4,6-dichloropyrimidin-2-yl)pyrrolidin-3-ol has a significantly higher LogP (~2.1). The target compound occupies a favorable intermediate position within the preferred LogP range of 1–3 for CNS-excluded kinase inhibitors, positioning it as a strategically balanced starting scaffold.

Physicochemical Properties Drug-likeness Kinase Inhibitor Design

Implication in RORγt Inverse Agonist Frameworks

The pyrrolidin-3-ol motif, when coupled to a 4-chloro-5-methylpyrimidine core, appears in proprietary RORγt inverse agonist scaffolds. BindingDB entries for related pyrrolidine-pyrimidine compounds (e.g., US9303015, US9346782 series) demonstrate RORγt inhibitory activity with IC50 values as low as 41 nM [1][2]. While the exact contribution of CAS 1261232-23-8 to these larger drug-like molecules is not disclosed, the structural congruence suggests its utility as a key intermediate in constructing the pyrimidine-pyrrolidine pharmacophore. Procuring this building block provides a direct entry point into this therapeutically relevant chemical space.

Autoimmune Disease Nuclear Receptor RORγt

Optimal Application Scenarios for 1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol (CAS 1261232-23-8) in Drug Discovery


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries via SNAr Diversification

This compound serves as an ideal starting material for generating focused kinase inhibitor libraries. The C4-chloro substituent undergoes efficient SNAr with diverse amine, alcohol, and thiol nucleophiles, enabling rapid exploration of SAR around the pyrimidine C4 position. The pyrrolidin-3-ol scaffold introduces a favorable conformational constraint for ATP-binding pocket interactions, as supported by class-level potency data (IC50 range: 10–100 nM for ACC2) [1]. Researchers can couple this building block with varied aryl or heteroaryl boronic acids in subsequent Suzuki-Miyaura steps to access diverse chemotypes, accelerating lead optimization timelines compared to de novo core synthesis.

Lead Optimization: Probing Hydrogen-Bonding Interactions via Secondary Alcohol Functionalization

The pyrrolidin-3-ol secondary alcohol provides a versatile handle for probing hydrogen-bonding interactions with kinase hinge residues or receptor polar pockets. The alcohol can be used as a hydrogen-bond donor/acceptor in its native form, or be further functionalized via alkylation, acylation, or oxidation to the corresponding ketone. The favorable LogP of 1.20 [1] ensures that even modest modifications (e.g., methylation or acetylation) do not push the scaffold outside the optimal lipophilicity range for drug-like properties, reducing the risk of poor solubility or high metabolic clearance in advanced leads.

Chiral Resolution and Asymmetric Synthesis: Accessing Enantiopure Building Blocks

Although the commercial racemate (CAS 1261232-23-8) is suitable for initial SAR, laboratories requiring enantiopure material can utilize this racemic stock for preparative chiral chromatography resolution, yielding both (R)- and (S)-enantiomers (the latter corresponding to CAS 1264036-79-4). The resolved enantiomers can then be employed in asymmetric synthesis or to interrogate stereospecific target interactions. Procurement of the racemate at 98% purity minimizes baseline impurities that could complicate chiral separation, improving overall yield and enantiomeric excess of the isolated isomers.

Targeted Protein Degradation (PROTAC) Linker Attachment

The pyrrolidin-3-ol hydroxyl group and the pyrimidine C4-chloro position represent orthogonal functionalization sites suitable for PROTAC design. The hydroxyl can be elaborated with a polyethylene glycol (PEG) linker terminating in a ligand for an E3 ubiquitin ligase (e.g., VHL or CRBN), while the pyrimidine core retains binding affinity for the target protein. The balanced LogP of 1.20 ensures that the resulting bifunctional molecule remains within a favorable physicochemical space for cell permeability, a critical parameter in PROTAC development [1].

Quote Request

Request a Quote for 1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.